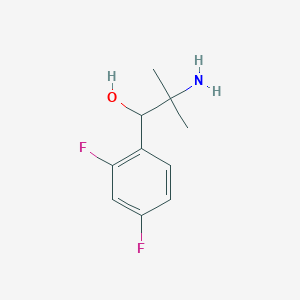

2-Amino-1-(2,4-difluorophenyl)-2-methylpropan-1-ol

Description

2-Amino-1-(2,4-difluorophenyl)-2-methylpropan-1-ol is an amino alcohol derivative featuring a 2,4-difluorophenyl group attached to a propanol backbone with a methyl substituent at the C2 position. This compound’s structure combines fluorine’s electron-withdrawing effects with the steric and electronic properties of the amino alcohol moiety, making it relevant for pharmaceutical and synthetic applications.

Properties

IUPAC Name |

2-amino-1-(2,4-difluorophenyl)-2-methylpropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13F2NO/c1-10(2,13)9(14)7-4-3-6(11)5-8(7)12/h3-5,9,14H,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKMQASQSRACRFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C1=C(C=C(C=C1)F)F)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(2,4-difluorophenyl)-2-methylpropan-1-ol typically involves the reaction of 2,4-difluorobenzaldehyde with a suitable amine and a reducing agent. One common method involves the use of sodium borohydride (NaBH4) as the reducing agent in an alcohol solvent. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as catalytic hydrogenation or the use of continuous flow reactors. These methods allow for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(2,4-difluorophenyl)-2-methylpropan-1-ol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced further to form different amine derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 2,4-difluorophenyl ketone or aldehyde derivatives.

Reduction: Formation of various amine derivatives.

Substitution: Formation of substituted amines or amides.

Scientific Research Applications

2-Amino-1-(2,4-difluorophenyl)-2-methylpropan-1-ol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-1-(2,4-difluorophenyl)-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological processes, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: Tosufloxacin and Trovafloxacin

Both tosufloxacin and trovafloxacin are fluoroquinolone antibiotics containing a 2,4-difluorophenyl group at the N-1 position of the quinolone nucleus. Key comparisons include:

- Biological Activity: Tosufloxacin and trovafloxacin exhibit enhanced bactericidal activity against Staphylococcus aureus persisters compared to fluoroquinolones lacking the 2,4-difluorophenyl group (e.g., ciprofloxacin, ofloxacin). This suggests that the 2,4-difluorophenyl group improves membrane penetration or target binding .

Table 1: Anti-Persister Activity of Fluoroquinolones

| Compound | 2,4-Difluorophenyl Group | IC₅₀ (μg/mL) vs. S. aureus |

|---|---|---|

| Tosufloxacin | Yes | 0.12 |

| Trovafloxacin | Yes | 0.15 |

| Ciprofloxacin | No | 2.5 |

| Levofloxacin | No | 3.0 |

Analog: 2-Amino-1-(3,4-difluorophenyl)ethanol (CAS 10145-04-7)

This compound differs in the position of fluorine atoms (3,4 vs. 2,4) and the backbone structure (ethanol vs. methylpropanol):

- Electronic Effects : The 3,4-difluorophenyl group may alter electron distribution compared to 2,4-difluoro substitution, affecting reactivity in nucleophilic or electrophilic reactions.

Table 2: Structural and Electronic Comparison

| Property | 2-Amino-1-(2,4-difluorophenyl)-2-methylpropan-1-ol | 2-Amino-1-(3,4-difluorophenyl)ethanol |

|---|---|---|

| Fluorine Positions | 2,4 | 3,4 |

| Backbone | Propanol (C3) with C2 methyl | Ethanol (C2) |

| LogP (Estimated) | ~1.8 | ~1.2 |

| Hydrogen Bond Donors | 2 (NH₂, OH) | 2 (NH₂, OH) |

Data inferred from CymitQuimica (2025) and molecular modeling .

Analog: S-Alkylated 1,2,4-Triazoles with 2,4-Difluorophenyl Groups

Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones (e.g., [7–9] in ) share the 2,4-difluorophenyl motif but differ in core heterocyclic structure:

- Tautomerism : These triazoles exist in thione tautomeric forms, confirmed by IR spectra (absence of νS-H at ~2500–2600 cm⁻¹ and presence of νC=S at 1247–1255 cm⁻¹) .

- Synthetic Utility : The 2,4-difluorophenyl group enhances stability during alkylation reactions, as seen in the synthesis of S-alkylated derivatives (e.g., [10–15]) .

Table 3: Key IR Spectral Data for Comparison

| Compound Class | νC=S (cm⁻¹) | νNH (cm⁻¹) | Notable Absences |

|---|---|---|---|

| Hydrazinecarbothioamides | 1243–1258 | 3150–3319 | — |

| 1,2,4-Triazole Thiones | 1247–1255 | 3278–3414 | νC=O (1663–1682 cm⁻¹) |

Data from International Journal of Molecular Sciences (2014) .

Analog: 2-Amino-2-methylpropanol (AMP-95)

While lacking the difluorophenyl group, AMP-95 shares the amino alcohol backbone:

- Applications : AMP-95 is widely used as a corrosion inhibitor and pH adjuster, whereas the 2,4-difluorophenyl derivative’s bioactivity remains underexplored.

- Safety Profile : AMP-95 has moderate toxicity (LD₅₀ > 2000 mg/kg in rats), whereas fluorinated analogs may exhibit higher toxicity due to enhanced bioavailability .

Biological Activity

2-Amino-1-(2,4-difluorophenyl)-2-methylpropan-1-ol, with the molecular formula C11H14F2N2O, is an organic compound notable for its unique structural features, including a secondary amine and a difluorophenyl group. This compound has garnered attention due to its potential therapeutic applications in medicinal chemistry, particularly for its anti-inflammatory and analgesic properties. This article explores its biological activity, synthesis methods, and comparative analysis with structurally similar compounds.

The compound is characterized by:

- Molecular Formula : C11H14F2N2O

- Molecular Weight : 216.24 g/mol

- Structural Features : Hydroxyl group, amino group, and difluorophenyl moiety.

Biological Activity

Research indicates that 2-Amino-1-(2,4-difluorophenyl)-2-methylpropan-1-ol exhibits significant biological activity. Key findings include:

Anti-inflammatory and Analgesic Properties

Studies have demonstrated that this compound may exert anti-inflammatory effects by inhibiting key inflammatory mediators. For instance, it has been shown to reduce the production of pro-inflammatory cytokines in vitro . Additionally, its analgesic properties have been evaluated through various pain models, suggesting a mechanism involving modulation of pain pathways.

Enzyme Interaction Studies

The compound serves as a biochemical probe in enzyme interaction studies. It has been investigated for its ability to inhibit specific enzymes linked to metabolic pathways. For example, it has shown potential in inhibiting pancreatic α-amylase, which is crucial for carbohydrate metabolism . The inhibition percentage was quantified using established methodologies, demonstrating effectiveness comparable to standard inhibitors like acarbose.

Comparative Analysis with Similar Compounds

Understanding the biological activity of 2-Amino-1-(2,4-difluorophenyl)-2-methylpropan-1-ol can be enhanced by comparing it with structurally similar compounds. The following table summarizes key structural analogs and their unique characteristics:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 2-Amino-1-(2,4-dichlorophenyl)-2-methylpropan-1-ol | Chlorine atoms instead of fluorine | Different reactivity due to chlorine's electronic effects |

| 3-Amino-1-(3-fluorophenyl)-3-methylbutan-1-ol | Fluorine atom on a different position | Variability in biological activity based on substitution pattern |

| 2-Amino-1-(2,4-dimethylphenyl)-2-methylpropan-1-ol | Methyl groups instead of fluorine | Altered hydrophobicity and steric effects |

The presence of fluorine atoms in 2-Amino-1-(2,4-difluorophenyl)-2-methylpropan-1-ol significantly influences its chemical reactivity and biological activity compared to analogs with different substituents. Fluorine's electronegativity enhances the compound's lipophilicity and alters its interaction with biological systems .

Case Studies and Research Findings

Several studies have focused on the pharmacological properties of this compound:

- Anti-inflammatory Studies : In vitro assays demonstrated that treatment with 2-Amino-1-(2,4-difluorophenyl)-2-methylpropan-1-ol resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6.

- Analgesic Efficacy : Animal models indicated that administration of the compound led to a marked decrease in pain responses compared to control groups.

- Enzyme Inhibition : The compound exhibited a dose-dependent inhibition of pancreatic α-amylase, providing insights into its potential use for managing postprandial hyperglycemia .

Q & A

Basic: What are the key considerations for optimizing synthetic routes for 2-Amino-1-(2,4-difluorophenyl)-2-methylpropan-1-ol?

Methodological Answer:

Synthesis optimization requires balancing reaction conditions (e.g., temperature, pressure) and catalyst selection to enhance yield and purity. For example, trifluoro-substituted analogs (e.g., (2R,3R)-3-Amino-1,1,1-trifluoro-3-phenyl-2-propanol) achieve higher enantiomeric purity using chiral catalysts under controlled conditions . Additionally, stepwise purification (e.g., column chromatography, recrystallization) is critical for isolating the target compound from intermediates, as demonstrated in similar difluorophenyl amino alcohols .

Basic: How can the molecular structure and stereochemistry of this compound be validated experimentally?

Methodological Answer:

X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are primary tools. For stereochemical confirmation, compare experimental NMR shifts with computed spectra (e.g., PubChem data for (1R,2S)-1-Amino-1-(4-chloro-2,6-difluorophenyl)propan-2-OL) . Polarimetry or chiral HPLC can resolve enantiomers, as seen in studies of (S)-2-Amino-1,1-diphenylpropan-1-ol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.